1-Iodonaphthalen-2-amine
Overview
Description
1-Iodonaphthalen-2-amine (1-INA) is an organic compound belonging to the class of heterocyclic compounds . It is a derivative of 1-iodonaphthalene and has the molecular formula C10H7IN . It is a colorless solid that is insoluble in water.
Synthesis Analysis
This compound serves as a crucial intermediate in various chemical synthesis processes due to its reactivity and structural specificity. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.
Molecular Structure Analysis
The molecular weight of this compound is 269.08 g/mol . The InChI representation of the molecule is InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)12/h1-6H,12H2
. The Canonical SMILES representation is C1=CC=C2C (=C1)C=CC (=C2I)N
.
Chemical Reactions Analysis
This compound serves as a crucial intermediate in various chemical synthesis processes. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 268.97015 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
1-Iodonaphthalen-2-amine serves as a crucial intermediate in various chemical synthesis processes due to its reactivity and structural specificity. For instance, the compound participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media, indicating its role in understanding reaction mechanisms and intramolecular interactions (E. A. Twum et al., 2013). Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols that highlight its utility in creating complex organic frameworks with precision (José Barluenga et al., 2003).
Advanced Material Development
In the realm of material science, this compound contributes to the synthesis of novel materials. For example, its derivatives are involved in the development of π-conjugated heteroaromatic compounds through weak-base-promoted transition-metal-free C–N coupling reactions. This method facilitates the smooth synthesis of heteroaromatic compounds at room temperature, underscoring the versatility of this compound in creating materials with potential electronic and photonic applications (Takahiro Senoo et al., 2020).
Photophysical Studies
The compound's photophysical properties are of interest in studies exploring the ultrafast relaxation and dissociation channels of 1-iodonaphthalene derivatives. Time-resolved femtosecond pump-probe mass spectrometry has been employed to dissect the complex decay profiles of this compound derivatives, offering insights into the excited-state dynamics and potential applications in photochemistry (R. Montero et al., 2010).
Mechanism of Action
Mode of Action
It’s worth noting that many amines are known to interact with various receptors and enzymes in the body, potentially leading to a variety of physiological effects .
Pharmacokinetics
The compound’s predicted properties include a melting point of 108°c, a boiling point of 3646±250°C, and a density of 1819±006 g/cm3 . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
properties
IUPAC Name |
1-iodonaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAZALEEBHHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520830 | |
Record name | 1-Iodonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90016-93-6 | |
Record name | 1-Iodonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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